4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide
Overview
Description
4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C25H31N3O6S3 It is characterized by the presence of a benzenesulfonamide core substituted with methyl and methylsulfonyloxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonamide and 2-methylsulfonyloxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is used in studies to understand the interactions between sulfonamide derivatives and biological targets, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This inhibition disrupts the pH balance in tumor cells, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-propynyl)benzenesulfonamide: This compound has a similar benzenesulfonamide core but differs in the substituents attached to the nitrogen atom.
4-methyl-N,N-bis(2-nitrophenoxyethyl)benzenesulfonamide: Another related compound with nitrophenoxyethyl groups instead of methylsulfonyloxyethyl groups.
Uniqueness
4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO8S3/c1-12-4-6-13(7-5-12)25(19,20)14(8-10-21-23(2,15)16)9-11-22-24(3,17)18/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRHRBJZVCMOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967031 | |
Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-81-7 | |
Record name | 4-Methyl-N,N-bis[2-[(methylsulfonyl)oxy]ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52601-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC74844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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